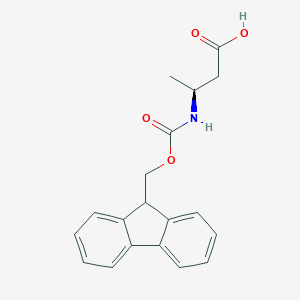

Fmoc-L-beta-homoalanine

Descripción general

Descripción

Fmoc-L-beta-homoalanine is a modified form of the amino acid beta-homoalanine, which is naturally found in certain fungi, algae, and invertebrates . It is primarily used as a building block for solid-phase peptide synthesis (SPPS) due to its ability to form stable amide bonds . It can serve as a non-natural amino acid substitute and is a useful tool in the study of peptide-protein interactions .

Synthesis Analysis

Fmoc-L-beta-homoalanine is used as a building block for the synthesis of various peptides, including antimicrobial peptides and peptidomimetics . It has also been investigated as a potential drug candidate for various diseases, including cancer and infectious diseases .Molecular Structure Analysis

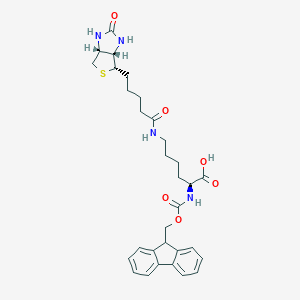

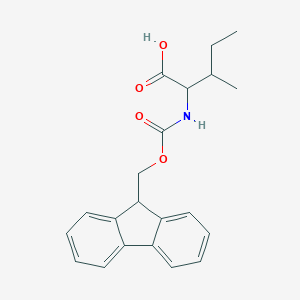

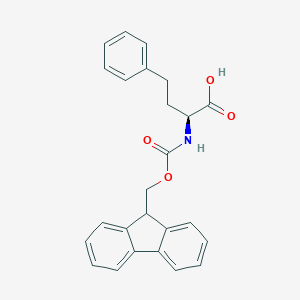

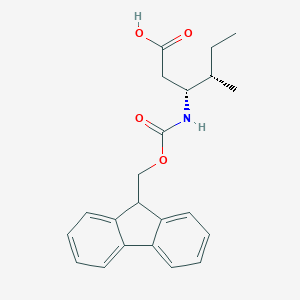

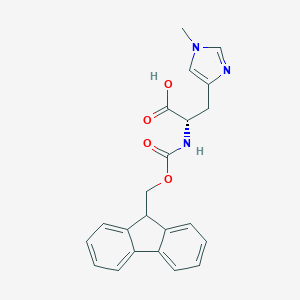

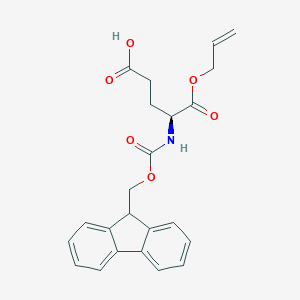

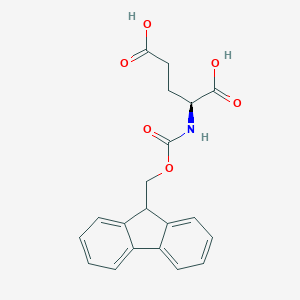

The molecular formula of Fmoc-L-beta-homoalanine is C19H19NO4, and its molecular weight is 325.4 . The IUPAC name is (3S)-3- (9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid .Chemical Reactions Analysis

Fmoc-L-beta-homoalanine is used in solid-phase peptide synthesis (SPPS). The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-beta-homoalanine is a white to off-white powder . It has a melting point of 96-98 °C . Its density is 1.255 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Peptide Synthesis

“Fmoc-L-beta-homoalanine” is primarily used as a building block for solid-phase peptide synthesis (SPPS) due to its ability to form stable amide bonds . It can be used as a building block for the synthesis of various peptides .

Drug Discovery

This compound has a range of applications in scientific experiments, particularly in the field of drug discovery . It has been investigated as a potential drug candidate for various diseases, including cancer and infectious diseases .

Antimicrobial Peptides

“Fmoc-L-beta-homoalanine” can be used in the synthesis of antimicrobial peptides . These peptides are part of the innate immune response and have been found to be effective against a broad range of microorganisms.

Peptidomimetics

Peptidomimetics are compounds that mimic the biological activity of peptides. “Fmoc-L-beta-homoalanine” can be used in the synthesis of peptidomimetics , providing a way to create more stable and bioavailable compounds.

Study of Peptide-Protein Interactions

“Fmoc-L-beta-homoalanine” is a useful tool in the study of peptide-protein interactions, as it can serve as a non-natural amino acid substitute . This allows researchers to investigate the role of specific amino acids in protein function.

Hydrogel Formation

“Fmoc-L-beta-homoalanine” derivatives have been shown to form hydrogels . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Tissue Engineering

The hydrogel formed by “Fmoc-L-beta-homoalanine” derivatives can be used in tissue engineering . This field involves the development of biological substitutes that restore, maintain, or improve tissue function.

Biomedical Applications

“Fmoc-L-beta-homoalanine” based hydrogels have potential biomedical applications . They can be used as drug delivery systems, diagnostic tools for imaging, and scaffolds for tissue engineering.

Mecanismo De Acción

- Fmoc-L-beta-homoalanine (Fmoc-Hao) is an unusual amino acid with a simple structure. It is often used in peptide synthesis .

- Fmoc-Hao has antimicrobial properties, particularly against Gram-positive bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMLSPRRJWJJQD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941092 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-beta-homoalanine | |

CAS RN |

193954-26-6 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

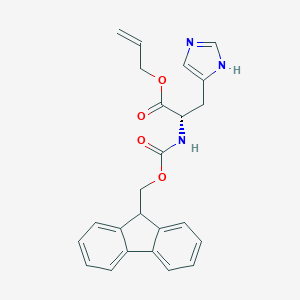

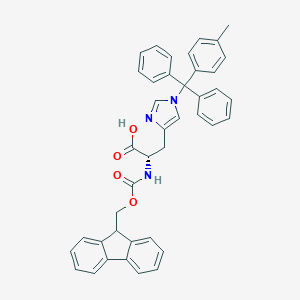

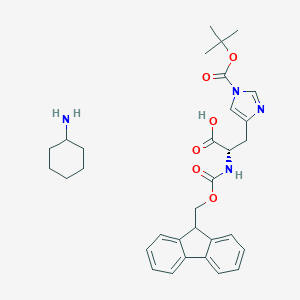

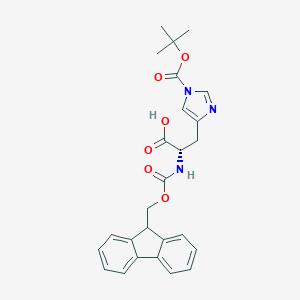

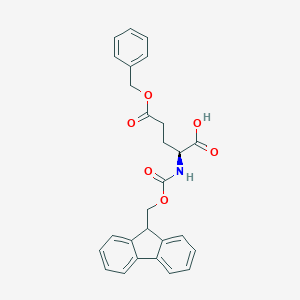

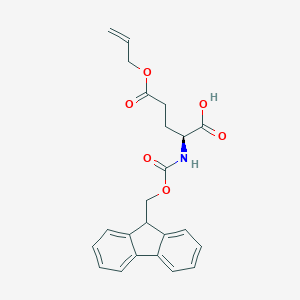

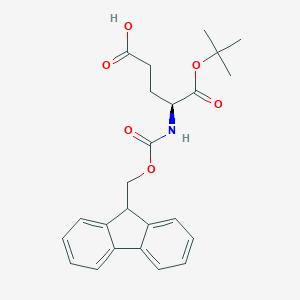

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.